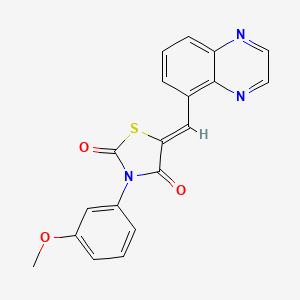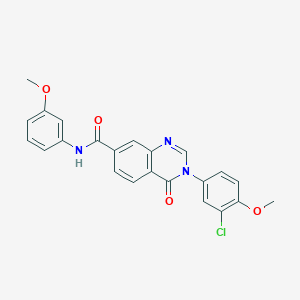![molecular formula C19H18N4O B12183355 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12183355.png)
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Benzimidazole derivatives can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The indole moiety can interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.
1-methylbenzimidazole: A simpler benzimidazole compound used in various chemical applications.
Benzimidazole fungicides: Compounds like benomyl and carbendazim that share the benzimidazole core and are used in agriculture.
Uniqueness
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide is unique due to its combined indole and benzimidazole structures, which allow it to interact with a broader range of biological targets compared to simpler benzimidazole or indole derivatives.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-12-14(13-7-3-5-9-16(13)22)19(24)20-11-18-21-15-8-4-6-10-17(15)23(18)2/h3-10,12H,11H2,1-2H3,(H,20,24) |
InChI Key |
HUZSHGZFVSMPER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12183272.png)


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12183281.png)


![(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12183309.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide](/img/structure/B12183319.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12183327.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12183330.png)
![2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12183337.png)
![N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide](/img/structure/B12183342.png)

![N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide](/img/structure/B12183358.png)
